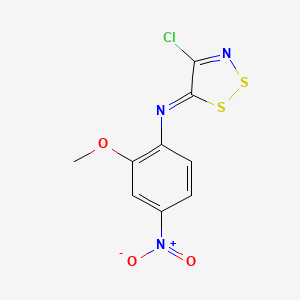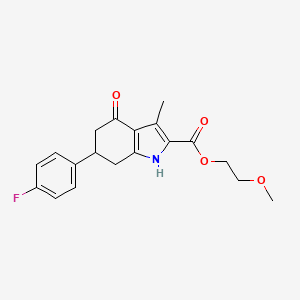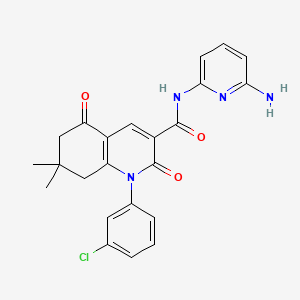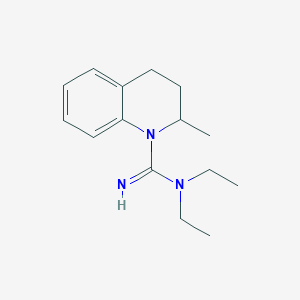
4-chloro-N-(2-methoxy-4-nitrophenyl)dithiazol-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-4-CHLORO-N-(2-METHOXY-4-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-CHLORO-N-(2-METHOXY-4-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-nitroaniline with thionyl chloride to form the corresponding isothiocyanate . This intermediate is then reacted with a suitable amine under controlled conditions to yield the final dithiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(5Z)-4-CHLORO-N-(2-METHOXY-4-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE undergoes various chemical reactions, including:
Substitution: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Nucleophiles: Ammonia, primary and secondary amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted dithiazole derivatives .
Scientific Research Applications
(5Z)-4-CHLORO-N-(2-METHOXY-4-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-4-CHLORO-N-(2-METHOXY-4-NITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dithiazole ring can interact with metal ions and other electrophiles . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isothiocyanate: Shares the nitrophenyl and methoxy groups but lacks the dithiazole ring.
2-Methoxy-4-nitrophenyl isocyanate: Similar structure but with an isocyanate group instead of the dithiazole ring.
Properties
Molecular Formula |
C9H6ClN3O3S2 |
|---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
4-chloro-N-(2-methoxy-4-nitrophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C9H6ClN3O3S2/c1-16-7-4-5(13(14)15)2-3-6(7)11-9-8(10)12-18-17-9/h2-4H,1H3 |
InChI Key |
ATRSCOBWBQTDNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C2C(=NSS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11494800.png)

![4-cyano-3-methyl-N-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11494814.png)

![3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B11494819.png)
![2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11494821.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11494828.png)
![N-[2-(4-methoxyphenoxy)ethyl]-7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B11494834.png)
![2-(3-methylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11494840.png)

methanone](/img/structure/B11494850.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide](/img/structure/B11494851.png)
![2'-amino-1'-(3-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494852.png)
![1-(1-adamantyl)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11494870.png)
